molecular formula C12H21NO3 B2708904 Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis CAS No. 1807901-52-5

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis

Cat. No.: B2708904
CAS No.: 1807901-52-5
M. Wt: 227.304
InChI Key: PLVBIBPBUCVLHC-NXEZZACHSA-N
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Description

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis is a chemical compound with the molecular formula C12H21NO3. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their potential use in drug development, particularly for their central nervous system activities.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neural activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-3-formyl-4-methylpiperidine-1-carboxylate
  • 1-Boc-3-methylpiperidine-4-carbaldehyde
  • 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBIBPBUCVLHC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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